molecular formula C20H28N4O4S B2528216 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1448135-81-6

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2528216
CAS RN: 1448135-81-6
M. Wt: 420.53
InChI Key: FWGBWFRVYCDSAU-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention for their antiviral potential. In the case of our compound, researchers have synthesized related derivatives and evaluated their efficacy against various viruses:

  • Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A, with an IC50 value of 7.53 μmol/L. It also exhibited a high selectivity index (SI) value of 17.1 against CoxB3 virus .
  • Compounds 2-5 : These 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects. For instance:

  • Compound 42 : (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated both anti-inflammatory and analgesic activities, with an ulcerogenic index of 0.82 .
  • Compound 43 : (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide also exhibited similar properties (ulcerogenic index: 0.89) compared to standard drugs like indomethacin and celecoxib .

Other Potential Applications

While the above fields highlight specific activities, it’s essential to recognize that indole derivatives possess a wide range of biological effects. These include antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities, among others . Researchers continue to explore novel therapeutic possibilities associated with this intriguing compound.

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-14(2)8-9-24-17-7-6-15(10-18(17)28-13-20(3,4)19(24)25)22-29(26,27)16-11-21-23(5)12-16/h6-7,10-12,14,22H,8-9,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBWFRVYCDSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CN(N=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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